![molecular formula C15H24O3S B038742 Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester CAS No. 113641-66-0](/img/structure/B38742.png)
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester, also known as ethyl 2-(butyryloxy)-3-(ethylthio)propionate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can promote the acetylation of histones, leading to changes in gene expression and ultimately resulting in the observed anti-inflammatory and anti-tumor effects.
Effets Biochimiques Et Physiologiques
Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can induce apoptosis (programmed cell death) in various cancer cell lines. Additionally, it has been shown to inhibit the proliferation of cancer cells and to suppress the production of pro-inflammatory cytokines. These effects are believed to be mediated by the inhibition of HDACs and the resulting changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester is its relatively low toxicity. This makes it a potentially useful compound for in vitro and in vivo studies. However, its low solubility in water can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester. One area of interest is in the development of new cancer therapies. Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can induce apoptosis in cancer cells, making it a potentially useful compound for the development of new cancer treatments. Additionally, further studies on the mechanism of action of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester could lead to the discovery of new targets for the treatment of various diseases. Finally, investigations into the pharmacokinetics and pharmacodynamics of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester could provide important information for the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester involves the reaction of Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester 2-oxo-3-oxopropionate with 2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propanoic acid in the presence of triButyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esteramine and 1,3-dicyclohexylcarbodiimide. The resulting compound is then treated with butyric anhydride to obtain the final product.
Applications De Recherche Scientifique
Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs and therapies. Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
113641-66-0 |
|---|---|
Nom du produit |
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester |
Formule moléculaire |
C15H24O3S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
[5-(2-ethylsulfanylpropyl)-3-oxocyclohexen-1-yl] butanoate |
InChI |
InChI=1S/C15H24O3S/c1-4-6-15(17)18-14-9-12(8-13(16)10-14)7-11(3)19-5-2/h10-12H,4-9H2,1-3H3 |
Clé InChI |
NYEHXJRCWJOVPK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC |
SMILES canonique |
CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC |
Synonymes |
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



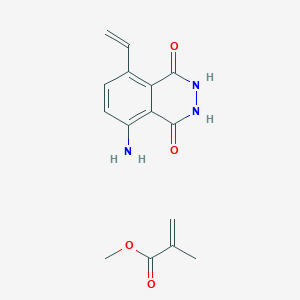
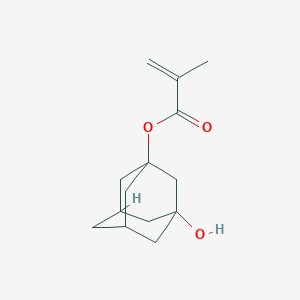
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
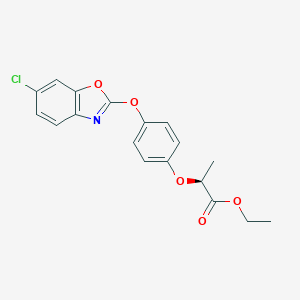
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
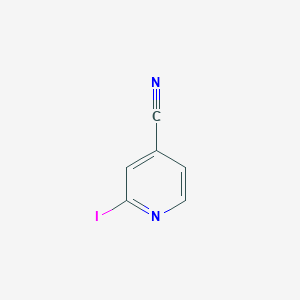
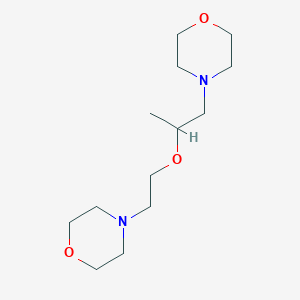
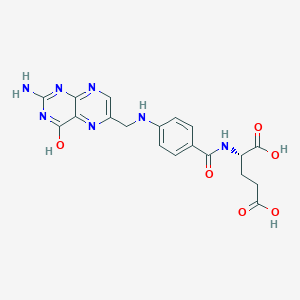
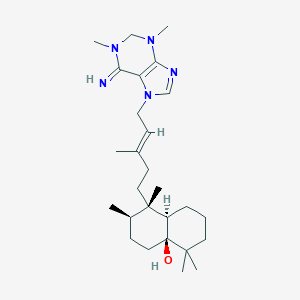
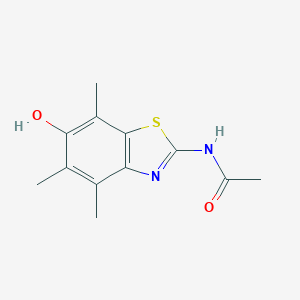
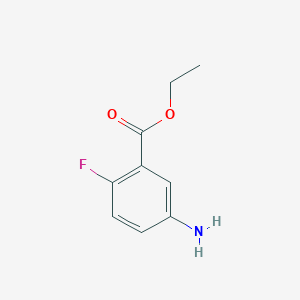
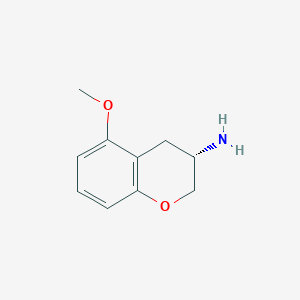
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)